molecular formula C9H4BrCl2N B1519187 4-Bromo-7,8-dichloroquinoline CAS No. 1070879-40-1

4-Bromo-7,8-dichloroquinoline

Cat. No.: B1519187
CAS No.: 1070879-40-1
M. Wt: 276.94 g/mol
InChI Key: HCKYNTRWPZIEGM-UHFFFAOYSA-N
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Description

4-Bromo-7,8-dichloroquinoline is a halogenated quinoline derivative with the molecular formula C9H4BrCl2N. This compound is characterized by the presence of bromine and chlorine atoms at specific positions on the quinoline ring structure, making it a valuable intermediate in organic synthesis and various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-7,8-dichloroquinoline typically involves halogenation reactions of quinoline or its derivatives. One common method is the direct bromination and chlorination of quinoline using bromine (Br2) and chlorine (Cl2) in the presence of a suitable catalyst, such as ferric chloride (FeCl3). The reaction is usually carried out under controlled temperature and pressure conditions to ensure the selective introduction of halogen atoms at the desired positions on the quinoline ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation reactions using continuous flow reactors or batch reactors. These reactors are designed to handle the exothermic nature of halogenation reactions and ensure consistent product quality. The use of advanced purification techniques, such as column chromatography or recrystallization, is employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-7,8-dichloroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound's structure and introducing functional groups for further applications.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

  • Reduction: Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions are typically carried out using nucleophiles such as alkyl halides or amines, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of quinone derivatives.

  • Reduction: Production of reduced quinoline derivatives.

  • Substitution: Introduction of various functional groups, leading to the formation of substituted quinolines.

Scientific Research Applications

4-Bromo-7,8-dichloroquinoline is widely used in scientific research due to its unique chemical properties and reactivity. Its applications span across various fields, including:

  • Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

  • Biology: Employed in the study of biological systems and the development of bioactive compounds.

  • Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

  • Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

4-Bromo-7,8-dichloroquinoline is compared to other halogenated quinolines, such as 4-chloroquinoline and 7-bromoquinoline. While these compounds share structural similarities, this compound is unique due to the presence of both bromine and chlorine atoms, which influence its reactivity and biological activity.

Comparison with Similar Compounds

  • 4-Chloroquinoline

  • 7-Bromoquinoline

  • 8-Chloroquinoline

  • 4-Bromoquinoline

Properties

IUPAC Name

4-bromo-7,8-dichloroquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4BrCl2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKYNTRWPZIEGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=CC(=C21)Br)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653689
Record name 4-Bromo-7,8-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1070879-40-1
Record name Quinoline, 4-bromo-7,8-dichloro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1070879-40-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-7,8-dichloroquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653689
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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